
Tegafur
Übersicht
Beschreibung
Tegafur (chemical name: 1-(2-tetrahydrofuranyl)-5-fluorouracil) is a prodrug of 5-fluorouracil (5-FU), first synthesized in 1966 and clinically evaluated in 1968 . It is enzymatically converted into 5-FU primarily in the liver via cytochrome P450 (CYP) isoforms, such as CYP2A6, and cytosolic thymidine phosphorylase (dThdPase) . This compound inhibits DNA, RNA, and protein synthesis by blocking thymidylate synthase and incorporating 5-FU into RNA, exerting cytotoxic effects during the S phase of the cell cycle .
Compared to 5-FU, this compound offers prolonged 5-FU release, higher chemotherapeutic index (twice that of 5-FU), and lower toxicity (1/4–1/7 the toxicity of 5-FU in animal models) . It is widely used for gastrointestinal cancers (gastric, colorectal, pancreatic), breast cancer, and lung cancer .
Vorbereitungsmethoden
FT-207 wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Furan und Fluorouracil beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Konjugation von Furan mit Fluorouracil unter bestimmten Reaktionsbedingungen . Industrielle Produktionsmethoden beinhalten oft die Verwendung von mikrosomalen Lebercytochrom-P450-Enzymen, um FT-207 in 5-Fluorouracil zu bioaktivieren . Der Prozess wird sorgfältig kontrolliert, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
FT-207 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: FT-207 wird durch Leberenzyme zu 5-Fluorouracil oxidiert.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.
Substitution: FT-207 kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nucleophilen.
Häufig verwendete Reagenzien in diesen Reaktionen sind mikrosomale Leberenzyme, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind 5-Fluorouracil und seine aktiven Metaboliten, wie 5-Fluor-Desoxyuridin-Monophosphat und 5-Fluor-Uridin-Triphosphat .
Wissenschaftliche Forschungsanwendungen
FT-207 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Aktivierung von Prodrugs und Stoffwechselwege zu untersuchen.
Biologie: Wird in der Forschung zur Hemmung der DNA-Synthese und zur Proliferation von Krebszellen eingesetzt.
Medizin: Wird in klinischen Studien und der Krebsbehandlungsforschung häufig eingesetzt, um seine Wirksamkeit und Sicherheit zu bewerten.
Industrie: Wird bei der Entwicklung neuer Chemotherapeutika und Medikamentenverabreichungssysteme eingesetzt.
5. Wirkmechanismus
FT-207 entfaltet seine Wirkung, indem es in der Leber zu 5-Fluorouracil metabolisiert wird. Die aktiven Metaboliten von 5-Fluorouracil hemmen das Enzym Thymidylatsynthase, das für die DNA-Synthese entscheidend ist. Diese Hemmung führt zu einer verringerten Thymidinsynthese, einer reduzierten DNA-Synthese und einer gestörten RNA-Funktion, was letztendlich zur Zytotoxizität von Tumorzellen führt . Die beteiligten molekularen Zielstrukturen sind Thymidylatsynthase und RNA.
Wirkmechanismus
FT-207 exerts its effects by being metabolized into 5-fluorouracil in the liver. The active metabolites of 5-fluorouracil inhibit the enzyme thymidylate synthase, which is crucial for DNA synthesis. This inhibition leads to decreased thymidine synthesis, reduced DNA synthesis, and disrupted RNA function, ultimately resulting in the cytotoxicity of tumor cells . The molecular targets involved include thymidylate synthase and RNA.
Vergleich Mit ähnlichen Verbindungen
Tegafur vs. 5-Fluorouracil (5-FU)
Key Findings :
- This compound achieves stable plasma concentrations over 12 hours, whereas 5-FU requires continuous infusion for efficacy .
- This compound’s toxicity profile is milder, with fewer treatment interruptions due to side effects .
This compound vs. UFT (this compound-Uracil)
UFT combines this compound with uracil in a 1:4 molar ratio. Uracil inhibits dihydropyrimidine dehydrogenase (DPD), preventing 5-FU degradation and enhancing bioavailability .
Key Findings :
- UFT achieves 8-fold higher this compound plasma levels compared to S-1 .
- UFT’s efficacy in gastric cancer matches 5-FU, with superior patient tolerance .
This compound vs. S-1 (this compound + Gimeracil + Oteracil)
S-1 combines this compound with gimeracil (DPD inhibitor) and oteracil (GI protector) in a 1:0.4:1 ratio .
Key Findings :
- S-1’s CDHP (gimeracil) increases 5-FU exposure 10-fold compared to this compound alone .
- S-1 reduces severe GI toxicity to <5% incidence, versus 15–20% for this compound monotherapy .
This compound vs. Other Fluoropyrimidines (e.g., Capecitabine)
- Capecitabine : Activated by thymidine phosphorylase in tumors, offering tumor-selective 5-FU release.
- This compound : Liver-dependent activation, broader tissue distribution.
Biologische Aktivität
Tegafur is an antineoplastic agent primarily used in cancer therapy, particularly for gastrointestinal and lung cancers. It acts as a prodrug, converting into the active metabolite 5-fluorouracil (5-FU) in the body, which is a potent inhibitor of DNA synthesis. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, clinical efficacy, and relevant case studies.
This compound functions as a pyrimidine analogue that interferes with nucleic acid synthesis. Upon administration, it is metabolized to 5-FU, which then exerts its effects through two primary mechanisms:
- Inhibition of Thymidylate Synthase : 5-FU binds to thymidylate synthase (TS) as 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forming a stable complex that inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a reduction in thymidine triphosphate (TTP), essential for DNA synthesis .
- Incorporation into RNA : Another metabolite, 5-fluorouridine triphosphate (FUTP), is mistakenly incorporated into RNA, disrupting RNA processing and function .
Uracil is often co-administered with this compound to enhance its efficacy by inhibiting the degradation of 5-FU, thus maintaining higher intracellular levels of the active drug .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapid absorption occurs post-oral administration, with peak plasma concentrations reached within 1 to 2 hours .
- Distribution : The volume of distribution is approximately 16 L/m², indicating extensive tissue distribution .
- Metabolism : The primary metabolic pathway involves hepatic enzymes, particularly CYP2A6, which converts this compound into 5-FU. This conversion is crucial for its antitumor activity .
- Elimination : this compound and its metabolites are primarily excreted via urine.
Clinical Efficacy
This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in various cancer types:
Table 1: Clinical Trials Involving this compound
Case Studies
- Adjuvant Chemotherapy for Lung Cancer : A phase III trial indicated that adjuvant chemotherapy with UFT significantly improved overall survival in patients with completely resected stage I adenocarcinoma of the lung. The study enrolled 999 patients and found a statistically significant survival benefit for those receiving UFT compared to observation alone (P=0.04) .
- Combination Therapy in Colorectal Cancer : A randomized phase II trial compared UFT combined with leucovorin and oxaliplatin against UFT alone in high-risk stage II/III colorectal cancer patients. The TEGAFOX regimen showed a three-year disease-free survival rate of 84.2%, significantly higher than the 62.1% observed with UFT alone (P < 0.01) .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Tegafur in cancer treatment, and how does its prodrug design enhance therapeutic efficacy?
this compound functions as a prodrug of 5-fluorouracil (5-FU), requiring enzymatic conversion (via CYP450 hydroxylation) to release 5-FU intracellularly. The active metabolite inhibits thymidylate synthase (TS), blocking 2'-deoxythymidylate (DTMP) synthesis, a critical step in DNA replication . Its prodrug design improves pharmacokinetics by reducing rapid degradation and systemic toxicity compared to direct 5-FU administration, enabling prolonged therapeutic exposure .
Q. What are the standard analytical methods for quantifying this compound and its metabolites in pharmacokinetic studies?
A validated LC-MS/MS method is recommended for simultaneous detection of this compound and 5-FU in plasma. Key parameters include:
- Chromatography : Reverse-phase C18 column with mobile phases of methanol/water (70:30 v/v) and 0.1% formic acid.
- Detection : UV at 254 nm for this compound; tandem mass spectrometry for 5-FU.
Q. How do combination therapies (e.g., S-1 regimen) enhance this compound’s clinical efficacy?
The S-1 regimen combines this compound with gimeracil (a dihydropyrimidine dehydrogenase inhibitor to prevent 5-FU degradation) and oteracil (to reduce gastrointestinal toxicity). This combination increases 5-FU bioavailability by 50% and reduces adverse events, as demonstrated in phase III trials for advanced gastric cancer (ORR: 41%, PFS: 6.5 months) .
Advanced Research Questions
Q. How can researchers resolve contradictions in preclinical data, such as paradoxical tumor growth observed in S-180 mouse models treated with this compound?
In S-180 tumor-bearing mice, this compound monotherapy reduced T-lymphocyte proliferation (LYMPH: ↓35%, p<0.05) due to DNA synthesis inhibition, leading to immune suppression and accelerated tumor growth (antitumor rate: -89%). To address this:
- Experimental redesign : Use combination therapies (e.g., with immunomodulators like IL-2) to counteract lymphocyte depletion.
- Endpoint selection : Monitor immune biomarkers (e.g., IL-6, TNF-α) alongside tumor volume to assess immune-tumor dynamics .
Q. What methodological considerations are critical for optimizing this compound combination protocols in phase I clinical trials?
Key considerations include:
- Dose escalation : Start with 20–40 mg/m² this compound + 130 mg/m² oxaliplatin, adjusting based on DLTs (e.g., neutropenia, neuropathy).
- Pharmacokinetic sampling : Collect plasma at 0, 2, 4, 8, and 24 hours post-dose to model AUC and Cmax for 5-FU.
- Biomarker integration : Assess K-ras mutation status (e.g., codon 12/13 mutations) and CK20 mRNA expression to predict response heterogeneity .
Q. How do genetic polymorphisms (e.g., DPYD, TYMS) influence this compound’s therapeutic index, and how should this inform clinical trial stratification?
Polymorphisms in DPYD (e.g., DPYD2A allele) reduce 5-FU clearance, increasing toxicity risk (e.g., grade 3–4 diarrhea: 28% vs. 8% in wild-type). TYMS enhancer region (TSER) polymorphisms (e.g., 2R/3G) correlate with TS expression and resistance. Recommendations:
- Pre-screening : Use PCR-RFLP or NGS for DPYD/TYMS genotyping.
- Stratification : Allocate patients with TYMS 3G/3G to high-dose regimens (e.g., 50 mg/m² this compound) .
Q. What in vitro models best recapitulate this compound’s tumor-selective activity for mechanistic studies?
Use 3D spheroid models of colorectal cancer (e.g., HCT-116 cells) to mimic tumor microenvironment (TME) conditions. Key parameters:
- Hypoxia induction : 1% O₂ to upregulate CYP2A6, enhancing this compound-to-5-FU conversion.
- Co-culture systems : Include fibroblasts and macrophages to study immune-mediated cytotoxicity (e.g., TNF-α release) .
Q. Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s antitumor efficacy across preclinical studies?
- Standardization : Use syngeneic models (e.g., CT26 murine CRC) instead of xenografts to reduce genetic variability.
- Data normalization : Express tumor volume as % change relative to baseline, adjusting for immune cell infiltration (flow cytometry).
- Meta-analysis : Pool data from ≥5 independent studies to identify covariates (e.g., dosing schedule, animal sex) influencing outcomes .
Q. What statistical approaches are recommended for analyzing this compound combination therapy trials with time-to-event endpoints?
- Survival analysis : Use Cox proportional hazards models with covariates (e.g., K-ras status, prior therapy).
- Competing risks : Apply Fine-Gray regression for trials where non-cancer mortality exceeds 10%.
- Sample size calculation : For 80% power (α=0.05), recruit ≥120 patients to detect a 3-month PFS improvement .
Eigenschaften
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLQNSHRPWKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009966 | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |
Record name | SID8139878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17902-23-7, 82294-77-7 | |
Record name | Tegafur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tegafur [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tegafur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEGAFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
339.8-343.4 | |
Record name | Tegafur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.